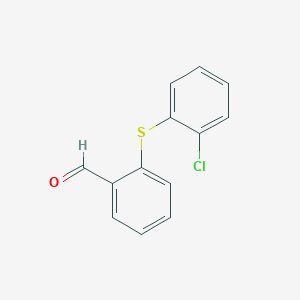

2-(2-Chlorophenylthio)benzaldehyde

Description

Significance of Aryl Thioether and Benzaldehyde (B42025) Moieties in Organic Synthesis

The structural framework of 2-(2-Chlorophenylthio)benzaldehyde is built upon two highly significant chemical moieties: the aryl thioether and the benzaldehyde group. Each contributes unique properties and reactivity, making their combination a point of interest in synthetic chemistry.

Aryl Thioethers , characterized by a sulfur atom bridging two aromatic rings (or an aromatic and an alkyl group), are a cornerstone in the fields of medicinal chemistry and materials science. The thioether linkage is not merely a passive linker; it imparts specific conformational preferences and electronic properties to the molecule. The sulfur atom, with its lone pairs of electrons, can engage in various non-covalent interactions and can be oxidized to form sulfoxides and sulfones, further diversifying the chemical space. The synthesis of aryl thioethers is often achieved through cross-coupling reactions, with the Ullmann condensation being a classic method involving the copper-catalyzed reaction of an aryl halide with a thiol. wikipedia.org

The Benzaldehyde Moiety is one of the most fundamental and versatile functional groups in organic chemistry. orgsyn.org As the simplest aromatic aldehyde, it consists of a formyl group (-CHO) attached to a benzene (B151609) ring. orgsyn.org The aldehyde group is a powerful electrophile, readily participating in a wide array of chemical transformations. These include nucleophilic addition reactions to form alcohols, cyanohydrins, and imines, as well as condensation reactions like the aldol (B89426) and Wittig reactions. orgsyn.orgambeed.com This reactivity makes benzaldehyde and its derivatives indispensable building blocks for synthesizing a vast range of more complex molecules, from pharmaceuticals and agrochemicals to dyes, perfumes, and plastic additives. byjus.comsigmaaldrich.com In the pharmaceutical industry, the benzaldehyde scaffold is a precursor for various drugs, including anti-hypertensive and anti-convulsant medications. cymitquimica.com

The combination of these two moieties in a single molecule, as in this compound, creates a bifunctional compound with potential for complex subsequent reactions, making it a valuable, albeit specialized, intermediate in organic synthesis.

Overview of the Research Landscape Pertaining to this compound

The research landscape for this compound is notably limited, especially when contrasted with its isomers. A comprehensive survey of scientific literature and chemical databases reveals a significant focus on related compounds, particularly the isomer 2-(4-Chlorophenylthio)benzaldehyde (B20450) (where the chlorine atom is on the para-position of the thio-linked phenyl ring). This isomer is commercially available from multiple chemical suppliers and has well-documented physical properties and a registered CAS number (107572-07-6). sigmaaldrich.comchemicalbook.comthermofisher.com

In contrast, specific experimental data and dedicated research studies for the ortho-isomer, this compound, are not readily found in published literature. This suggests that this specific compound is either far less common, is synthesized for niche, in-house applications without extensive public documentation, or presents synthetic or stability challenges that make its 4-chloro counterpart more practical for general use.

While direct synthesis protocols for this compound are not explicitly detailed, its structure suggests a plausible synthesis via a copper-catalyzed Ullmann-type condensation. This reaction would theoretically involve the coupling of 2-chlorothiophenol with 2-chlorobenzaldehyde (B119727) . wikipedia.org Such reactions are standard procedures for creating diaryl thioether linkages.

Given the lack of specific research, the potential applications and reactivity of this compound can only be inferred from the known chemistry of its constituent functional groups. The aldehyde could be used to build larger molecular scaffolds, while the thioether linkage provides a site for potential oxidation or further functionalization.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-chlorophenyl)sulfanylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClOS/c14-11-6-2-4-8-13(11)16-12-7-3-1-5-10(12)9-15/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBALTZCMRZOXTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)SC2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformational Chemistry of 2 2 Chlorophenylthio Benzaldehyde

Reactions Involving the Aldehyde Functional Group

The aldehyde functional group in 2-(2-chlorophenylthio)benzaldehyde is a key site for a variety of chemical transformations, including condensation, reduction, oxidation, and the formation of Schiff bases and hydrazones.

Condensation Reactions

The Knoevenagel condensation is a modification of the aldol (B89426) condensation, where an active hydrogen compound reacts with a carbonyl group, followed by dehydration to yield an α,β-unsaturated product. wikipedia.org This reaction is a cornerstone in organic synthesis for creating carbon-carbon bonds. The general mechanism involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by the elimination of a water molecule. wikipedia.org The reaction is typically catalyzed by a weak base, such as an amine. wikipedia.org

In the context of this compound, it can undergo Knoevenagel condensation with various active methylene (B1212753) compounds. For example, its reaction with malononitrile (B47326) and ethyl acetoacetate (B1235776) can yield 4H-pyran derivatives. researchgate.net The reaction conditions, such as the choice of catalyst and solvent, can significantly influence the product distribution and yield. researchgate.netrsc.org For instance, the use of piperidine (B6355638) as a catalyst in ethanol (B145695) is a common practice for this type of condensation. wikipedia.org

The Doebner modification of the Knoevenagel condensation is a specific variation where malonic acid is used as the active methylene compound in the presence of pyridine (B92270) as a solvent. wikipedia.org This modification often leads to decarboxylation, yielding a monocarboxylic acid product. wikipedia.org

Table 1: Examples of Knoevenagel Condensation Reactions

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product Type |

|---|---|---|---|

| This compound | Malononitrile | Piperidine/Ethanol | α,β-Unsaturated dinitrile |

| This compound | Ethyl acetoacetate | Piperidine/Ethanol | α,β-Unsaturated ester |

| This compound | Malonic acid | Pyridine | α,β-Unsaturated carboxylic acid |

Reduction Reactions

The aldehyde group of this compound can be readily reduced to a primary alcohol, [2-(2-chlorophenylthio)phenyl]methanol. A common and effective reagent for this transformation is sodium borohydride (B1222165) (NaBH₄). ugm.ac.idsci-hub.se This reducing agent is known for its chemoselectivity, preferentially reducing aldehydes and ketones over other functional groups like esters or amides. sci-hub.se

The reduction is typically carried out in a protic solvent such as methanol (B129727) or ethanol at room temperature. ugm.ac.idyoutube.com The reaction rate is dependent on the solvent, with methanol generally providing a faster reaction than ethanol or isopropanol. sci-hub.se The use of ultrasound has also been shown to accelerate the reduction of aldehydes with sodium borohydride, often leading to high yields in shorter reaction times. ugm.ac.id

The general procedure involves dissolving the aldehyde in a suitable solvent and then adding sodium borohydride. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC). rsc.org Upon completion, the reaction is typically quenched with an aqueous solution, and the product is extracted with an organic solvent. ugm.ac.id

Table 2: Reduction of this compound

| Reagent | Solvent | Product |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol | [2-(2-Chlorophenylthio)phenyl]methanol |

Oxidation Reactions

The aldehyde functional group of this compound can be oxidized to the corresponding carboxylic acid, 2-(2-chlorophenylthio)benzoic acid. Various oxidizing agents can be employed for this transformation.

One common method involves the use of chromic acid, which can effectively oxidize aldehydes to carboxylic acids. koreascience.kr Another approach utilizes hydrogen peroxide in the presence of a catalyst. For instance, selenium-catalyzed oxidation with hydrogen peroxide offers a greener alternative, proceeding under mild conditions. nih.govsciforum.net In some cases, the oxidation can be carried out in a two-phase system or under hydrothermal conditions with specific metal salt catalysts. koreascience.krnih.gov The choice of oxidant and reaction conditions can be crucial to avoid over-oxidation or side reactions. google.com

Table 3: Oxidation of this compound

| Reagent | Product |

|---|---|

| Chromic Acid | 2-(2-Chlorophenylthio)benzoic acid |

| Hydrogen Peroxide/Selenium Catalyst | 2-(2-Chlorophenylthio)benzoic acid |

Formation of Schiff Bases and Hydrazones

Aldehydes, including this compound, readily react with primary amines to form imines, commonly known as Schiff bases. nih.govyoutube.com This condensation reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. youtube.com The reaction is often catalyzed by an acid. youtube.com Schiff bases are versatile intermediates in organic synthesis and are known for their biological activities. nih.govresearchgate.net

Similarly, this compound can react with hydrazine (B178648) or its derivatives to form hydrazones. wikipedia.orgunipune.ac.in The reaction mechanism is analogous to Schiff base formation. libretexts.org Hydrazones are also important compounds with various applications in chemistry and biology. wikipedia.orgnih.gov The formation of these derivatives can be confirmed using spectroscopic methods such as IR and NMR. researchgate.netekb.eg

Table 4: Formation of Schiff Bases and Hydrazones

| Reactant | Product Type |

|---|---|

| Primary Amine | Schiff Base (Imine) |

| Hydrazine/Hydrazine derivative | Hydrazone |

Reactions Involving the Thioether Linkage

The thioether linkage in this compound is susceptible to oxidation, leading to the formation of sulfoxides and sulfones.

Oxidation to Sulfoxides and Sulfones

The sulfur atom in the thioether group can be oxidized to form a sulfoxide (B87167) and subsequently to a sulfone. This transformation is a common method for synthesizing these valuable intermediates. rsc.org The selective oxidation of thioethers to sulfoxides requires careful control of the oxidizing agent and reaction conditions to prevent over-oxidation to the sulfone. rsc.org

Various oxidizing agents can be used, including hydrogen peroxide, often in the presence of a catalyst. rsc.org For example, polyoxomolybdates modified with organic ligands have been shown to be effective catalysts for the selective oxidation of thioethers to sulfoxides with high efficiency and selectivity. rsc.org The reaction typically proceeds at room temperature and can be highly chemoselective. rsc.org Further oxidation of the resulting sulfoxide under more stringent conditions would yield the corresponding sulfone.

Table 5: Oxidation of the Thioether Linkage

| Product | Oxidizing Agent |

|---|---|

| 2-(2-Chlorophenylsulfinyl)benzaldehyde (Sulfoxide) | Hydrogen Peroxide with catalyst |

| 2-(2-Chlorophenylsulfonyl)benzaldehyde (Sulfone) | Stronger oxidizing conditions |

Substitution Reactions

The electronic properties of the molecule, particularly the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), provide insights into its chemical reactivity. This energy gap, typically in the range of 3.5 to 4.2 electron volts, indicates that electronic excitations occur in the ultraviolet region of the electromagnetic spectrum. The significant delocalization of these orbitals across the aromatic systems, with contributions from the amino nitrogen and carbonyl oxygen in related structures, influences the compound's reactivity profile.

The presence of the chlorine substituent enhances the electrophilicity of the molecule compared to its non-halogenated counterparts, making it more prone to nucleophilic attack, which is a key step in many condensation reactions.

Cyclization and Heterocycle Formation

This compound serves as a versatile building block for the synthesis of a variety of heterocyclic compounds through cyclization reactions. The strategic positioning of the aldehyde and thioether functionalities facilitates intramolecular reactions, leading to the formation of fused ring systems.

Synthesis of Thiazoles

The synthesis of thiazole (B1198619) derivatives often involves the reaction of a thioamide with an α-haloketone, a process known as the Hantzsch reaction. google.com While not a direct cyclization of this compound itself, its derivatives can be utilized in similar condensation reactions. For instance, the aldehyde can be transformed into a reactive intermediate that then participates in the formation of the thiazole ring.

A general method for thiazole synthesis involves the condensation of compounds containing a reactive methylene group adjacent to a nitrile with a source of sulfur and an aldehyde precursor. nih.gov In some cases, the substitution pattern of the nitrile precursor determines whether a thiazole or a thiophene (B33073) is formed. nih.gov The use of microwave irradiation and various catalysts can enhance the efficiency and yield of these reactions. bepls.com

| Reactants | Catalyst/Conditions | Product | Yield | Reference |

| α-Haloketone, Thioamide | Hantzsch reaction | Thiazole derivative | Varies | google.com |

| Nitrile with α-methine, 1,4-Dithiane-2,5-diol | Microwave heating | 2-Substituted thiazole | Varies | nih.gov |

| Propargylamines, Substituted isothiocyanates | p-Toluenesulfonic acid (PTSA), Microwave | 2-Aminothiazoles | 47-78% | bepls.com |

Synthesis of Quinolines

The Friedländer annulation is a classical and widely used method for the synthesis of quinolines. This reaction involves the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing a reactive α-methylene group. conicet.gov.ar While this compound is not a direct precursor in the traditional Friedländer synthesis, its structural motifs can be incorporated into molecules designed to undergo similar cyclization reactions to form quinoline (B57606) derivatives.

For example, a synthetic strategy could involve the modification of this compound to introduce an amino group ortho to the aldehyde, which could then react with a suitable ketone or aldehyde to form a quinoline ring system. The Vilsmeier-Haack reaction, which uses a formylating agent derived from DMF and phosphorus oxychloride, is a known method for producing 2-chloro-3-formylquinolines from acetanilides. nih.gov

| Reactants | Catalyst/Conditions | Product | Yield | Reference |

| o-Aminobenzaldehyde, Enolizable ketone | Pyrrolidine | Quinoline derivative | Varies | conicet.gov.ar |

| Acetanilides, Phosphorus pentachloride, N,N-alkylformamide | 120 °C | 2-Chloro-3-formylquinolines | Varies | nih.gov |

Synthesis of Benzothiazoles

A primary route for the synthesis of 2-substituted benzothiazoles involves the condensation of 2-aminothiophenol (B119425) with aldehydes. mdpi.com This reaction proceeds through the formation of a thiazoline (B8809763) intermediate, which is then oxidized to the corresponding benzothiazole (B30560). mdpi.com this compound can serve as the aldehyde component in this reaction, leading to the formation of 2-[2-(2-chlorophenylthio)phenyl]benzothiazole.

Various catalysts and reaction conditions have been developed to improve the efficiency and scope of this transformation. These include the use of molecular sieves, silica-supported catalysts, and metal nanoparticles. mdpi.com In some instances, the reaction can proceed without a catalyst in a suitable solvent system like DMSO, which can also act as an oxidant. organic-chemistry.org

| Reactants | Catalyst/Conditions | Product | Yield | Reference |

| 2-Aminothiophenol, Aldehydes | Air/DMSO | 2-Arylbenzothiazoles | Good to excellent | organic-chemistry.org |

| 2-Aminothiophenol, Aldehydes | Cu(II)-diAmSar/SBA-15, H₂O | 2-Substituted benzothiazoles | 85-92% | mdpi.com |

| 2-Aminothiophenol, Aliphatic aldehydes | Molecular sieves, then PCC/silica gel | 2-Alkyl-benzothiazoles | 85-95% | mdpi.com |

Multi-component Reactions Utilizing the Compound

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials. youtube.com These reactions are highly efficient and atom-economical. While specific MCRs involving this compound are not extensively detailed in the provided search results, its aldehyde functionality makes it a suitable candidate for such transformations.

For instance, it could potentially participate in Ugi or Passerini-type reactions. An analogous compound, 2-(phenylethynyl)benzaldehyde, has been shown to undergo a three-component reaction with an amine and diphenylphosphine (B32561) oxide to selectively form N-(2-(phenylethynyl)benzyl)amine, 1,2-dihydro-isoquinoline, or 2H-isoindoline derivatives depending on the catalyst and reaction conditions. rsc.org This demonstrates the potential for aldehydes with similar substitution patterns to be employed in versatile MCRs.

| Reactants | Catalyst/Conditions | Product(s) | Reference |

| 2-(Phenylethynyl)benzaldehyde, Amine, Diphenylphosphine oxide | None | N-(2-(phenylethynyl)benzyl)amine | rsc.org |

| 2-(Phenylethynyl)benzaldehyde, Amine, Diphenylphosphine oxide | Zirconium(IV) chloride | Isoquinoline derivative | rsc.org |

| 2-(Phenylethynyl)benzaldehyde, Amine, Diphenylphosphine oxide | Silver acetate | 2H-isoindol-1-ylphosphine oxide | rsc.org |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectral Analysis: Chemical Shifts and Coupling Constants

The proton NMR (¹H NMR) spectrum of 2-(2-Chlorophenylthio)benzaldehyde is anticipated to exhibit distinct signals corresponding to the aldehydic proton and the aromatic protons on the two phenyl rings.

Aldehydic Proton: A singlet is expected in the downfield region, typically between δ 9.8 and 10.1 ppm. This significant deshielding is due to the strong electron-withdrawing nature of the carbonyl group. For comparison, the aldehyde proton in benzaldehyde (B42025) appears at approximately 10.0 ppm. docbrown.info

Aromatic Protons: The eight aromatic protons will appear in the range of δ 7.0–8.0 ppm. The substitution pattern on both rings will lead to complex splitting patterns (multiplets) due to spin-spin coupling between adjacent protons. The protons on the benzaldehyde ring will be influenced by both the ortho-thioether linkage and the meta-aldehyde group, while the protons on the chlorophenyl ring will be affected by the chlorine atom and the thioether bridge. The protons ortho to the aldehyde group are expected to be the most deshielded among the aromatic signals due to the anisotropy of the carbonyl group.

A hypothetical data table for the expected ¹H NMR chemical shifts is presented below.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aldehyde (-CHO) | 9.8 - 10.1 | Singlet (s) |

| Aromatic Protons | 7.0 - 8.0 | Multiplet (m) |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, thirteen distinct carbon signals are expected.

Carbonyl Carbon: The aldehyde carbonyl carbon is the most deshielded, with a characteristic chemical shift expected in the range of δ 190–195 ppm. For instance, the carbonyl carbon in benzaldehyde resonates at approximately 192.7 ppm.

Aromatic Carbons: The twelve aromatic carbons will produce signals between δ 120 and 150 ppm. The carbons directly attached to the electron-withdrawing chlorine atom and the sulfur atom (ipso-carbons) will have their chemical shifts significantly influenced. The carbon atom bearing the aldehyde group is also expected to be in this region but at the lower end.

Below is a table of predicted ¹³C NMR chemical shifts.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Aldehyde (C=O) | 190 - 195 |

| Aromatic C-S | 135 - 145 |

| Aromatic C-Cl | 130 - 140 |

| Aromatic C-CHO | 135 - 140 |

| Aromatic C-H | 120 - 135 |

Conformational Analysis in Solution via NMR

The flexibility of the C-S-C bond in diaryl thioethers allows for different spatial orientations (conformations) of the two aromatic rings relative to each other. NMR spectroscopy, particularly through techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), can probe these conformational preferences in solution. researchgate.netnih.gov The rotation around the C-S bonds can be hindered, potentially leading to the existence of stable conformers at room temperature. Temperature-dependent NMR studies could reveal information about the energy barriers between these conformers. mpg.de The spatial proximity of protons on the different rings, as would be detected by NOESY, can help to define the predominant conformation or the dynamic equilibrium of conformations in solution.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule.

C=O Stretch: A strong and sharp absorption band corresponding to the stretching vibration of the aldehyde carbonyl group is expected in the IR spectrum, typically in the region of 1690–1715 cm⁻¹. In benzaldehyde, this peak is observed at around 1700 cm⁻¹. docbrown.info

Aromatic C-H Stretch: Signals for the aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹.

Aldehyde C-H Stretch: The C-H stretch of the aldehyde group typically shows two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹.

C-S and C-Cl Stretches: The C-S (thioether) and C-Cl stretching vibrations are expected in the fingerprint region of the spectrum, generally between 800 and 600 cm⁻¹.

Raman spectroscopy would provide complementary information, with non-polar bonds like the C-S and aromatic C-C bonds often showing strong signals. researchgate.net

A summary of expected IR absorption frequencies is provided in the table below.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aldehyde C-H | Stretch | 2720, 2820 | Weak |

| Aldehyde C=O | Stretch | 1690 - 1715 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium |

| C-Cl | Stretch | 700 - 800 | Strong |

| C-S | Stretch | 600 - 750 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. For this compound, the spectrum is expected to be dominated by absorptions arising from the two aromatic rings and the carbonyl group.

π → π* Transitions: Strong absorption bands are predicted in the 240–280 nm range, corresponding to π → π* transitions within the phenyl and benzaldehyde ring systems. researchgate.net The conjugation of the sulfur atom's lone pairs with the aromatic system may influence the position and intensity of these bands.

n → π* Transition: A weaker absorption band is expected at a longer wavelength, typically above 300 nm, which can be attributed to the n → π* transition of the carbonyl group's non-bonding electrons. researchgate.net The specific solvent used can affect the position of this absorption band.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. The molecular weight of this compound is 248.73 g/mol . sigmaaldrich.com

Molecular Ion Peak: In the mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 248. Due to the natural abundance of the ³⁷Cl isotope, a characteristic M+2 peak at m/z 250 with an intensity of approximately one-third of the M⁺ peak would also be observed, confirming the presence of a single chlorine atom.

Fragmentation Pattern: The fragmentation of the molecular ion would likely involve the loss of the aldehyde group (-CHO, 29 u) or the chlorine atom (35/37 u). Cleavage of the C-S bonds could also lead to characteristic fragment ions corresponding to the chlorophenylthio or benzaldehyde moieties. For example, a prominent peak for the [M-H]⁺ ion at m/z 247 is plausible, as seen in the spectra of other aldehydes. nist.gov

X-ray Crystallography of Complexes and Derivatives

A comprehensive search of scientific literature and crystallographic databases reveals a notable absence of single-crystal X-ray diffraction studies for this compound or its direct complexes and derivatives. While the synthesis and characterization of various Schiff bases and metal complexes derived from analogous aldehydes are reported, specific crystallographic data for compounds directly incorporating the this compound scaffold are not publicly available.

Similarly, the crystallographic analysis of metal complexes with Schiff bases derived from different aldehydes and amines is a well-established area of investigation. researchgate.netresearchgate.net These studies are instrumental in determining the coordination geometry of the metal center, the denticity of the ligand, and the nature of the metal-ligand bonding.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory is a cornerstone of computational chemistry for investigating the electronic structure of molecules. A typical DFT study provides detailed information on geometry, energy levels, and electron distribution. For 2-(2-Chlorophenylthio)benzaldehyde, such a study would be invaluable, but none are currently available.

Geometry Optimization and Electronic Structure

A foundational step in any computational analysis is geometry optimization, which determines the most stable three-dimensional arrangement of atoms in the molecule. This process yields crucial data on bond lengths, bond angles, and dihedral angles. Without a dedicated study, these structural parameters for this compound remain uncalculated.

Vibrational Frequency Calculations

Theoretical vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. These calculations help in the assignment of experimental spectral bands to specific molecular vibrations, such as C-H stretches, C=O stretches, and phenyl ring modes. No such theoretical spectra have been reported for this compound.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are critical for understanding a molecule's reactivity, electronic transitions, and charge transfer capabilities. The HOMO-LUMO energy gap is a key indicator of chemical stability. This analysis has not been performed for the title compound.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting how the molecule will interact with other chemical species. An MEP map for this compound has not been generated in the scientific literature.

Conformational Analysis and Potential Energy Surfaces

Molecules with rotatable bonds, such as the C-S bond in this compound, can exist in multiple conformations. Conformational analysis and the calculation of potential energy surfaces (PES) are used to identify the most stable conformers and the energy barriers between them. This information is crucial for understanding the molecule's flexibility and how it might bind to a biological target. There are no published studies on the conformational preferences of this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used in drug design and toxicology to correlate the chemical structure of a series of compounds with their biological activity. To perform a QSAR study, a dataset of derivatives with measured biological activity is required. As there are no reported series of this compound derivatives with associated biological data, no QSAR models have been developed.

Molecular Docking and Simulation Studies

While specific molecular docking and simulation studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles and methodologies for such investigations are well-established through research on structurally related compounds, such as substituted benzaldehydes and thioether derivatives. nih.govresearchgate.netelsevierpure.com Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is often used to predict the binding of a ligand (in this case, this compound or its derivatives) to the active site of a target protein.

For instance, studies on various benzaldehyde (B42025) derivatives have successfully employed molecular docking to understand their inhibitory potential against enzymes like carbonic anhydrase and E. coli FabH. nih.govelsevierpure.com These studies typically involve the in-silico positioning of the ligand into the protein's binding pocket to determine the most likely binding conformation and to estimate the binding affinity. The interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein are then analyzed. nih.gov

Following molecular docking, molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-protein complex. nih.gov MD simulations model the movement of atoms and molecules over time, offering insights into the stability of the complex and the conformational changes that may occur upon binding. nih.gov For example, MD simulations have been used to study the interaction of substituted benzaldehydes with human serum albumin and to rationalize the regioselective hydroxylation of aromatic substrates by enzymes. nih.gov

A hypothetical molecular docking study of this compound against a potential biological target would likely reveal key interactions involving the aldehyde, chloro, and thioether functional groups. The data from such a study could be presented as follows:

Table 1: Hypothetical Molecular Docking Results for this compound

| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Type of Interaction |

| Hypothetical Kinase 1 | -8.5 | LYS78, GLU95 | Hydrogen Bond |

| VAL34, ILE88 | Hydrophobic | ||

| MET99 | Sulfur-π Interaction | ||

| Hypothetical Protease A | -7.2 | SER195 | Hydrogen Bond |

| TRP215, PHE220 | π-π Stacking | ||

| CYS42 | Thioether Interaction |

This table is illustrative and based on typical data from molecular docking studies of similar compounds.

Theoretical Studies on Reaction Mechanisms

The synthesis of this compound typically involves a nucleophilic aromatic substitution (SNAr) reaction. Theoretical studies on the mechanisms of such reactions, particularly the reaction between chloroarenes and thiols, provide a fundamental understanding of the reaction pathway and the factors influencing its efficiency. researchgate.netnih.gov

The generally accepted mechanism for SNAr reactions proceeds through a two-step addition-elimination pathway. nih.govrsc.org In the first step, the nucleophile (a thiolate anion in this case) attacks the carbon atom bearing the leaving group (the chlorine atom on the benzaldehyde ring) to form a resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov In the second, slower step, the leaving group departs, and the aromaticity of the ring is restored.

Computational studies, often employing density functional theory (DFT), can be used to model the potential energy surface of the reaction. researchgate.netrsc.org These calculations can identify the transition states and intermediates, and determine the activation energies for each step of the reaction. nih.gov For the reaction of a chlorinated aromatic system with a thiolate, computational models have shown that the presence of electron-withdrawing groups on the aromatic ring can stabilize the Meisenheimer complex and lower the activation energy, thus facilitating the reaction. researchgate.net

A theoretical study on the reaction mechanism for the formation of this compound would likely investigate the energetics of the reaction pathway, as illustrated in the hypothetical data below.

Table 2: Hypothetical Calculated Energies for the SNAr Reaction to Form this compound

| Species | Relative Energy (kcal/mol) |

| Reactants (2-chlorobenzaldehyde + thiophenolate) | 0.0 |

| Transition State 1 (Meisenheimer complex formation) | +15.2 |

| Meisenheimer Complex (Intermediate) | -5.8 |

| Transition State 2 (Chloride departure) | +18.5 |

| Products (2-(phenylthio)benzaldehyde + Cl⁻) | -12.3 |

This table is illustrative and represents typical energy profiles calculated for SNAr reactions.

These theoretical investigations are crucial for optimizing reaction conditions and for designing more efficient synthetic routes to this compound and related compounds. researchgate.netthieme-connect.com

Applications in Medicinal Chemistry and Biological Sciences

Role as a Key Building Block in Pharmaceutical Synthesis

In the intricate process of drug discovery and development, the strategic design and synthesis of novel, high-quality building blocks are paramount for accelerating projects and improving the quality of potential drug candidates. nih.govcam.ac.uk Building blocks are relatively simple molecules that can be selectively combined to create a vast library of more complex compounds for biological screening. nih.gov 2-(2-Chlorophenylthio)benzaldehyde fits this description perfectly. Its aldehyde functional group is a classic site for a multitude of chemical transformations, allowing medicinal chemists to readily introduce new functionalities and build molecular complexity.

The presence of the 2-chlorophenylthio group also plays a crucial role. The sulfur linkage provides a degree of conformational flexibility, while the chlorine atom can influence the electronic properties and metabolic stability of the final molecule. This specific substitution pattern makes this compound a key precursor for creating diverse molecular scaffolds, particularly heterocyclic systems, which are foundational to many modern pharmaceuticals. mdpi.com

Derivatization for Biologically Active Molecules

The true potential of this compound is realized through its derivatization into a variety of biologically active molecules. Its reactive aldehyde group serves as a handle for constructing larger, more intricate structures.

Synthesis of Heterocyclic Scaffolds with Pharmacological Relevance

Heterocyclic compounds, which contain rings with at least one atom other than carbon, are of immense importance in medicinal chemistry, with over 85% of biologically active chemicals containing such a ring system. mdpi.com Benzaldehyde (B42025) derivatives are frequently used as starting materials for the synthesis of these crucial scaffolds.

For example, the aldehyde group can undergo condensation reactions with various nucleophiles to form a range of heterocyclic systems. Reactions with compounds containing amino groups can lead to the formation of pharmacologically significant scaffolds such as:

Benzothiazoles: These structures can be synthesized through the condensation of benzaldehydes with 2-aminothiophenol (B119425) derivatives. Benzothiazole (B30560) derivatives have been investigated for a wide range of therapeutic applications.

Pyrimidines: Cyclocondensation reactions involving benzaldehydes and compounds like urea (B33335) or thiourea (B124793) can yield pyrimidine (B1678525) rings, which are core components of DNA, RNA, and numerous drugs.

Quinazolinones: These fused heterocyclic systems can be prepared via reactions of anthranilamide with substituted benzaldehydes.

The this compound molecule is a suitable substrate for these and other cyclization reactions, enabling the creation of novel libraries of heterocyclic compounds for drug screening programs.

Precursors to Specific Drug Candidates (e.g., Gemmacin and its analogs)

The utility of this building block is exemplified by its role in the synthesis of specific drug candidates. One notable example involves a structurally related compound, 2-(4-chlorophenylthio)benzaldehyde (B20450), which is a key precursor in the synthesis of Gemmacin and its more potent analog, Gemmacin B.

Gemmacin is a novel antibacterial compound identified through diversity-oriented synthesis, and it has demonstrated efficacy against epidemic strains of methicillin-resistant Staphylococcus aureus (MRSA). The synthesis of its core structure involves a Horner-Wadsworth-Emmons reaction with 2-(4-chlorophenylthio)benzaldehyde to form an alkene, which then undergoes a Diels-Alder reaction to construct the key bicyclic scaffold. This highlights how a specific benzaldehyde derivative serves as a critical starting point for building a complex antibacterial agent.

Investigation of Biological Activities of Derivatives

The derivatization of this compound leads to molecules with a broad spectrum of biological activities. The resulting heterocyclic scaffolds and other derivatives have been the subject of intensive investigation for their therapeutic potential.

Antimicrobial Properties (Antibacterial, Antifungal)

Derivatives of benzaldehydes are widely recognized as environmentally safe antimicrobial compounds with a broad spectrum of inhibitory activity, employed as both bactericides and fungicides. The biological activity often stems from their interaction with the microbial cell surface, leading to membrane disintegration.

The heterocyclic compounds synthesized from these aldehydes are particularly potent.

Antibacterial Activity: Pyrimidine derivatives have shown significant antibacterial activity against various pathogens. For instance, certain 2-thiopyrimidine derivatives were active against multi-resistant strains of Escherichia coli and Staphylococcus aureus. Similarly, benzimidazole (B57391) derivatives have been developed that show notable activity against MRSA.

Antifungal Activity: Various benzaldehyde derivatives have been identified as having potent antifungal activity against pathogenic fungi like Aspergillus species. The introduction of a thioether linkage and specific substitutions on the aromatic rings, as seen in derivatives of this compound, can modulate this activity. Studies on 1,2,4-triazole (B32235) derivatives, for example, show that 5-alkylthio-1,2,4-triazoles exhibit significant antifungal effects.

Table 1: Examples of Antimicrobial Activity in Benzaldehyde and Heterocyclic Derivatives

Anticancer and Antitumor Activities

The development of novel anticancer agents is a major focus of medicinal chemistry, and derivatives obtainable from this compound are promising candidates.

Many heterocyclic scaffolds synthesized from benzaldehydes have demonstrated significant cytotoxic effects against various cancer cell lines.

Benzothiazole Derivatives: This class of compounds has been extensively studied for its anticancer properties. Substituted benzothiazoles have shown potent anti-proliferative activity against human cancer cell lines, including those for breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT-116).

Quinazolinone Derivatives: 2-Arylquinazolinones have emerged as an important class of compounds with potent anticancer effects. Some derivatives have exhibited strong cytotoxicity against multiple cancer cell lines, in some cases exceeding the potency of the standard anticancer agent ellipticine.

Thiophene (B33073) and Benzothiophene Derivatives: Novel benzothiophene-substituted benzothiazoles have shown pronounced anticancer activities in vitro, with some compounds displaying strong and selective cytostatic activity in cervical carcinoma cells (HeLa).

The structural features of this compound provide a foundation for synthesizing derivatives that can interact with biological targets relevant to cancer, such as tubulin polymerization or specific kinases, making it a valuable starting point for the discovery of new oncology drugs.

Table 2: Examples of Anticancer Activity in Heterocyclic Derivatives

Enzyme Inhibition Studies (e.g., Monoamine Oxidase, Carbonic Anhydrase)

There is no available scientific literature that details the inhibitory effects of this compound on monoamine oxidase (MAO) or carbonic anhydrase (CA). Studies on the inhibition of these enzymes by other chemical entities, including various heterocyclic compounds and substituted benzaldehydes, have been published. For instance, research has explored the carbonic anhydrase inhibitory properties of certain benzothiazole derivatives and the monoamine oxidase inhibitory potential of different flavone (B191248) and phenolic compounds. However, none of these studies include or make reference to this compound, and therefore, no data on its specific enzyme inhibition profile can be provided.

Structure-Activity Relationship (SAR) Studies of Functionalized Derivatives

A review of the medicinal chemistry literature did not yield any structure-activity relationship (SAR) studies focused on functionalized derivatives of this compound. SAR studies are crucial for understanding how the chemical structure of a compound influences its biological activity and for the rational design of more potent and selective analogs. While SAR data are available for broader classes of compounds like benzothiazoles and benzimidazoles, this information cannot be accurately applied to the specific scaffold of this compound.

Bio-conjugation and Prodrug Strategies Involving the Compound

There is no evidence in the current scientific literature of this compound being utilized in bio-conjugation or prodrug strategies. Research in these areas often involves the chemical modification of a biologically active molecule to enhance its delivery, targeting, or efficacy. General principles of prodrug design and the use of related functional groups, such as aldehydes and thioethers in such strategies, are well-documented. However, there are no published examples or studies that specifically employ this compound for these purposes.

Advanced Materials and Supramolecular Chemistry

Utilization in Polymer and Dye Synthesis

The presence of the aldehyde functional group in 2-(2-chlorophenylthio)benzaldehyde makes it a valuable precursor in the synthesis of various polymers. The aldehyde can participate in a range of polymerization reactions, such as condensation polymerization with suitable co-monomers, to form novel polymer chains. For instance, derivatives of benzaldehyde (B42025) are utilized in creating polymers with specific electronic and optical properties. While direct research on this compound in this area is not extensively documented, the general reactivity of benzaldehydes suggests its potential for incorporation into polymer backbones, potentially influencing properties such as thermal stability, solubility, and charge transport characteristics.

In the realm of dye synthesis, benzaldehyde derivatives are crucial intermediates. The aldehyde group can be readily transformed into other functional groups or used in condensation reactions to produce chromophoric systems. For example, 2-ethoxybenzaldehyde, a related compound, serves as an intermediate in the production of triphenylmethane (B1682552) dyes. google.com The chlorophenylthio moiety in this compound could modulate the electronic properties of a resulting dye molecule, affecting its color, and photophysical properties.

Complexation Chemistry with Metal Ions

The sulfur and oxygen atoms within the this compound structure present potential coordination sites for metal ions. The formation of metal complexes with organic ligands is a cornerstone of coordination chemistry, leading to materials with diverse applications in catalysis, sensing, and materials science.

Research on related compounds demonstrates the capacity of similar structures to form stable complexes with various metal ions. For example, ligands derived from 5-chloro-2-hydroxy-benzaldehyde have been shown to form complexes with divalent transition metal ions. researchgate.net In these complexes, the ligand coordinates with the central metal ion, and the nature of the metal-ligand bond can be characterized using techniques such as FTIR and magnetic susceptibility measurements. researchgate.net While specific studies on the complexation of this compound are not widely available, its structural motifs suggest a similar potential for forming complexes with a range of metal ions, which could exhibit interesting magnetic or catalytic properties.

| Ligand Derivative | Metal Ions | Coordination Sites | Characterization Techniques |

| 2-(benzo[d]thiazol-2-ylamino)-2-(5-chloro-2-hydroxy phenyl) acetonitrile (B52724) | Divalent Transition Metals | Amino and acetonitrile nitrogen | Elemental analysis, Molar conductance, Magnetic susceptibility, FTIR, Electronic spectral studies |

Integration into Advanced Functional Materials (e.g., Organic Transistors, Solar Cells)

The development of organic semiconductors is a rapidly growing field, with applications in flexible electronics, displays, and renewable energy. The performance of these materials is highly dependent on their molecular structure and intermolecular interactions. Benzaldehyde derivatives and sulfur-containing aromatic compounds are classes of molecules that have been explored for their potential in organic electronics.

For instance, novel organic semiconductors based on a 2,7-divinyl researchgate.netbenzothieno[3,2-b]benzothiophene backbone have demonstrated high field-effect mobilities in thin-film transistors. rsc.org These materials exhibit good electrical performance and air stability, making them promising for practical applications. rsc.org The structure of this compound, containing both a benzaldehyde and a thioether linkage, suggests that its derivatives could be designed to have favorable electronic properties for use in organic transistors or as components in the active layer of organic solar cells. The presence of the chloro and sulfur substituents can influence the molecular packing and energy levels, which are critical parameters for device performance.

Supramolecular Assembly of this compound Derivatives

Supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, ordered structures. These interactions, including hydrogen bonds, halogen bonds, and π-π stacking, are crucial in determining the properties of materials in the solid state.

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Methodologies

The synthesis of 2-(2-Chlorophenylthio)benzaldehyde and its analogs is ripe for innovation. While classical methods like the Ullmann condensation have been traditionally used for the formation of diaryl thioethers, these often require harsh reaction conditions. wikipedia.org Future research should focus on the development of more efficient, sustainable, and versatile synthetic strategies.

Modern cross-coupling reactions, particularly those catalyzed by palladium, offer a promising avenue. The development of palladium-catalyzed methods for the synthesis of diarylmethylamines and 2,5-diarylthiazole derivatives from related starting materials suggests that similar strategies could be adapted for the synthesis of 2-(arylthio)benzaldehydes. rsc.orgarkat-usa.org Research into novel ligand systems for palladium catalysts could enhance reaction yields, broaden the substrate scope, and allow for milder reaction conditions. nih.gov Furthermore, exploring alternative metal catalysts, such as copper with novel ligands, could provide more cost-effective and environmentally friendly synthetic routes. nih.gov The application of techniques like microwave-assisted synthesis could also significantly reduce reaction times and improve efficiency. nih.gov

Exploration of Undiscovered Reactivity Pathways

The reactivity of this compound is largely dictated by its aldehyde functional group and the nature of the diaryl thioether linkage. The aldehyde group provides a handle for a multitude of transformations. While standard reactions of aldehydes are expected, the electronic influence of the 2-chlorophenylthio substituent may lead to unique reactivity. stackexchange.com

Future investigations should explore intramolecular cyclization reactions, which could lead to the formation of novel heterocyclic scaffolds. For instance, Lewis acid-catalyzed reductive cyclization of related 2-(arylthio)benzaldehydes has been shown to produce thioxanthenes. ablesci.com The specific substitution pattern of this compound may facilitate unique cyclization pathways, potentially leading to new classes of compounds with interesting biological properties. Additionally, the free radical cyclization of related alkenylisonitriles to form cyclic alkylthio- and arylthioimidates suggests that radical-mediated transformations of this compound could be a fruitful area of research. researchgate.net The potential for the sulfur atom to participate in these reactions, either through stabilization of intermediates or by directing the regioselectivity, warrants detailed mechanistic studies.

Expansion of Pharmacological Spectrum and Target Identification

The diaryl thioether motif is present in a number of biologically active compounds, suggesting that this compound and its derivatives could possess a wide range of pharmacological activities. For example, derivatives of 2-substituted-5-{2-[(2-halobenzyl)thio)phenyl}-1,3,4-oxadiazoles have been investigated as anticonvulsant agents, with some compounds showing significant activity. researchgate.netscispace.com The structural similarity suggests that derivatives of this compound could also be explored for their potential in treating neurological disorders.

Furthermore, a series of benzyloxybenzaldehyde derivatives have demonstrated anticancer activity against various cell lines. nih.gov This, coupled with the fact that many benzothiazole (B30560) derivatives, which can be synthesized from related starting materials, exhibit potent anticancer effects, provides a strong rationale for evaluating the antiproliferative potential of this compound derivatives. nih.govbenthamscience.com Future research should involve broad-based screening of this compound and its derivatives against a panel of cancer cell lines and other disease models. Once promising activity is identified, efforts should be directed towards target identification and elucidation of the mechanism of action, which could involve binding to specific enzymes or receptors. The interaction of substituted benzaldehyde (B42025) derivatives with proteins like human serum albumin has been studied, indicating that such interactions could play a role in their biological effects. nih.gov

Design and Synthesis of Next-Generation Derivatives

The structure of this compound offers multiple points for modification to create next-generation derivatives with improved potency, selectivity, and pharmacokinetic properties. The aldehyde group can be transformed into a variety of other functional groups, such as amines, alcohols, or carboxylic acids, which could lead to new interactions with biological targets.

The synthesis of 2-aryl-6-diethylaminoquinazolinone derivatives from substituted benzaldehydes highlights a strategy for incorporating the core structure of this compound into more complex heterocyclic systems with known biological relevance. researchgate.net Moreover, the synthesis of benzimidazole-based derivatives from substituted benzaldehydes has yielded potent inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes relevant to Alzheimer's disease. nih.gov This suggests that similar derivatization of this compound could lead to new therapeutic agents for neurodegenerative diseases. Structure-activity relationship (SAR) studies will be crucial in guiding the design of these new derivatives, focusing on the impact of substituents on both the phenyl rings and modifications of the thioether linkage.

Computational Drug Discovery and Rational Design Efforts

Computational methods are poised to play a pivotal role in accelerating the discovery and development of drugs based on the this compound scaffold. Molecular docking studies can be employed to predict the binding modes of this compound and its derivatives with various biological targets, helping to prioritize synthetic efforts. nih.govnih.gov For instance, docking studies on 2-(1,2,3-triazoyl)benzaldehydes have been used to screen for binding affinity with multiple targets for Alzheimer's disease. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies can be used to develop models that correlate the structural features of these molecules with their biological activities. nih.govnih.gov Such models can predict the activity of yet-to-be-synthesized derivatives, thereby guiding the design of more potent and selective compounds. nih.gov Molecular dynamics simulations can provide insights into the dynamic behavior of the ligand-target complexes, helping to understand the stability of binding and the key interactions involved. nih.gov These computational approaches, used in an iterative cycle with experimental validation, will enable a more rational and efficient design of next-generation therapeutic agents derived from this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-Chlorophenylthio)benzaldehyde, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic aromatic substitution or Ullmann-type coupling. For example, reacting 2-chlorobenzaldehyde with a thiophenol derivative in the presence of a base (e.g., K₂CO₃) and a copper catalyst under reflux in DMF. Optimal temperatures (80–120°C) and reaction times (12–24 hrs) are critical for yields >70% . Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity (>95%) .

- Data Consideration : Monitor reaction progress using TLC and characterize intermediates via -NMR to confirm substitution patterns .

Q. How should researchers handle and store this compound to prevent degradation?

- Protocol : Store under inert atmosphere (N₂/Ar) at –20°C in amber vials to avoid oxidation of the aldehyde group. Use desiccants (e.g., molecular sieves) to prevent moisture-induced side reactions. Safety data sheets recommend PPE (gloves, goggles) due to potential skin/eye irritation .

Q. What analytical techniques are essential for characterizing this compound?

- Techniques :

- Spectroscopy : - and -NMR for structural confirmation (e.g., aldehyde proton at δ 9.8–10.2 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ at m/z 262.02) .

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity .

Advanced Research Questions

Q. How does the electronic nature of the chlorophenylthio group influence reactivity in cross-coupling reactions?

- Mechanistic Insight : The electron-withdrawing chloro group and sulfur's lone pairs create a polarized aromatic system, enhancing electrophilicity at the aldehyde position. DFT calculations (e.g., B3LYP/6-31G*) show reduced LUMO energy (–1.8 eV), favoring nucleophilic attacks in Schiff base formation .

- Experimental Validation : Compare reaction rates with non-chlorinated analogs using kinetic studies (e.g., UV-Vis monitoring of imine formation) .

Q. What strategies resolve contradictions in reported biological activities of derivatives?

- Case Study : Discrepancies in cytotoxicity data (e.g., IC₅₀ values varying by >10-fold) may arise from assay conditions (e.g., cell line specificity, incubation time). Meta-analysis of published datasets (e.g., NCI-60 screening) and standardization of protocols (MTT assay, 48–72 hrs incubation) improve reproducibility .

- Statistical Tools : Use ANOVA to identify significant variables (p < 0.05) and PCA for clustering bioactivity trends .

Q. How can computational modeling optimize the design of Schiff base ligands from this compound?

- Workflow :

Docking Studies : Simulate ligand-receptor interactions (e.g., with acetylcholinesterase using AutoDock Vina) to predict binding affinities.

QSAR Modeling : Develop regression models linking substituent effects (Hammett σ values) to inhibitory activity .

Synthetic Validation : Prioritize top candidates (e.g., nitro or amino derivatives) for synthesis and in vitro testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.